tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties
Preparation Methods
The synthesis of tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate typically involves several steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole . This synthetic route ensures good yield and selectivity.
Chemical Reactions Analysis
tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The aldehyde group in the intermediate compounds can be reduced using sodium borohydride in methanol.
Protection and Deprotection Reactions: The hydroxyl group in the intermediate compounds can be protected using tert-butyl(dimethyl)silyl chloride and later deprotected under specific conditions.
Scientific Research Applications
tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This inhibition is achieved through the compound’s interaction with various enzymes and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in palladium-catalyzed synthesis of N-Boc-protected anilines.
tert-Butyl (3-hydroxypropyl)carbamate: Another carbamate derivative with different functional groups.
(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl methylcarbamate: A similar compound with a pyrazole ring instead of an indazole ring.
The uniqueness of this compound lies in its indazole core, which imparts specific biological activities and chemical reactivity that are distinct from other carbamate derivatives.
Properties
Molecular Formula |
C13H16BrN3O2 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-2H-indazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-7-10-11-8(14)5-4-6-9(11)16-17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
WFLXHPBQOLSJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C(=NN1)C=CC=C2Br |
Origin of Product |
United States |
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